molecular formula C29H28N6O3 B11982542 4-(Benzyloxy)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

4-(Benzyloxy)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B11982542
M. Wt: 508.6 g/mol
InChI Key: ZNCLMOMYPQNVEJ-OCSSWDANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C29H28N6O3 and a molecular weight of 508.585 g/mol . This compound is known for its unique structure, which combines a benzyloxybenzaldehyde moiety with a purinyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: 4-(Benzyloxy)benzoic acid.

    Reduction: 4-(Benzyloxy)benzyl alcohol.

    Substitution: Various substituted benzyloxybenzaldehyde derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C29H28N6O3

Molecular Weight

508.6 g/mol

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C29H28N6O3/c1-20-9-11-22(12-10-20)18-35-25-26(33(2)29(37)34(3)27(25)36)31-28(35)32-30-17-21-13-15-24(16-14-21)38-19-23-7-5-4-6-8-23/h4-17H,18-19H2,1-3H3,(H,31,32)/b30-17+

InChI Key

ZNCLMOMYPQNVEJ-OCSSWDANSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC=C(C=C4)OCC5=CC=CC=C5)N(C(=O)N(C3=O)C)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC=C(C=C4)OCC5=CC=CC=C5)N(C(=O)N(C3=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.